
2-Dibenzofuranamine
Overview
Description
2-Dibenzofuranamine (CAS 3693-22-9) is an aromatic heterocyclic compound with the molecular formula C₁₂H₉NO and a molecular weight of 183.22 g/mol . Its structure consists of a dibenzofuran core (two fused benzene rings bridged by an oxygen atom) with an amine group (-NH₂) at the 2-position (Figure 1).
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Dibenzofuranamine can be synthesized through various methods. One common approach involves the reaction of benzo derivatives. For example, dibenzofuran can be synthesized through the oxidation of aromatic alcohols or the addition reaction of aromatic ketones . The specific conditions for these reactions can vary, but they typically involve the use of oxidizing agents or catalysts to facilitate the formation of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form, ranging from white to green powder or crystals .
Chemical Reactions Analysis
Formation via Pyrolysis of Polyimide Derivatives
Thermal decomposition of polyimide membranes produces 2-dibenzofuranamine through radical-mediated coupling. At 700–800 K in nitrogen atmospheres:
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Diphenyl ether free radicals generate dibenzofuran and This compound via C–O bond cleavage and molecular coupling .
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Activation energy for polyimide pyrolysis: 284–287 kJ/mol (calculated via FWO, KAS, Starink methods) .
Table 1: Pyrolysis Conditions and Products
Reaction Pathway | Temperature Range | Key Intermediates | Products |
---|---|---|---|
C–N bond cleavage | 600–750 K | Diphenyl ether radicals | 4-Phenoxyaniline, CO₂ |
Ether bond scission | 700–800 K | Phthalimide radicals | This compound, H₂O |
Radical coupling | >750 K | Benzene derivatives | Dibenzofuran, Benzonitrile |
Radical-Mediated Coupling Reactions
Density functional theory (DFT) studies reveal:
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Hydrogen addition to dibenzofuran at C1–C4/C6–C9 positions lowers energy barriers (Δ‡ = 18–22 kcal/mol) compared to C–O β-scission (Δ‡ = 107 kcal/mol) .
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Radical intermediates from pyrolysis form This compound via hydrogen abstraction and recombination .
Functionalization and Derivatives
This compound derivatives exhibit bioactivity and material applications:
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Sulfonamide derivatives (e.g., dibenzofuran-2-sulphonyl-amino acids) show antimicrobial activity against Gram-positive bacteria .
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Pyrazoline-based derivatives display high fluorescence quantum yields (Φ = 0.65–0.82), suitable for optoelectronic devices .
Table 2: Key Derivatives and Properties
Stability and Decomposition Pathways
Scientific Research Applications
Synthesis of 2-Dibenzofuranamine
The synthesis of this compound typically involves the amination of dibenzofuran derivatives. One common method is through the reaction of dibenzofuran with amines under specific conditions to yield the desired amine product. This compound can also be synthesized via electrophilic aromatic substitution reactions or by using various coupling reactions involving dibenzofuran derivatives and amine precursors .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for various medicinal applications:
- Antimicrobial Properties : Studies have shown that dibenzofuran derivatives, including this compound, possess significant antibacterial and antifungal activities. They have been tested against several pathogens, demonstrating effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
- Analgesic and Anti-inflammatory Effects : Compounds related to dibenzofuran have been noted for their analgesic properties. Research indicates that these compounds may act similarly to morphine alkaloids, providing pain relief while also exhibiting anti-inflammatory effects .
- Potential Anticancer Activity : Recent investigations into dibenzofuran derivatives suggest they may have anticancer properties. Some studies indicate that certain modifications to the dibenzofuran structure enhance its cytotoxicity against cancer cell lines .
Material Science Applications
In materials science, this compound has potential uses due to its thermal stability and fluorescence properties:
- Fluorescent Probes : The compound's ability to fluoresce makes it suitable for use in organic light-emitting devices (OLEDs) and as fluorescent probes in biological imaging .
- Polymer Chemistry : As a building block in polymer synthesis, dibenzofuran derivatives can enhance the thermal and mechanical properties of polymers. They are being explored for applications in high-performance materials .
Environmental Studies
Dibenzofuran compounds, including this compound, are also relevant in environmental chemistry:
- Pollution Monitoring : Dibenzofurans are often studied for their presence in environmental samples, particularly in relation to synthetic turf fields where they can be released into the environment. Their detection can provide insights into pollution levels and potential health risks associated with exposure .
- Toxicological Assessments : Research into the toxicity of dibenzofurans has been extensive, focusing on their potential carcinogenicity and environmental impact. Studies indicate that while some dibenzofurans may pose risks, this compound itself shows low toxicity under certain conditions .
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
- Antimicrobial Activity Study : A study evaluated various dibenzofuran derivatives against clinical isolates of bacteria and fungi. Results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mycobacterium tuberculosis .
- Fluorescent Properties Investigation : Research on dibenzofuran-based materials demonstrated their applicability in OLED technology. The study found that modifications to the dibenzofuran structure could significantly enhance fluorescence quantum yields, making them viable candidates for optoelectronic applications .
- Toxicological Evaluation : A comprehensive evaluation of dibenzofurans found that while some derivatives showed potential carcinogenic effects, this compound was classified as having low toxicity based on various animal studies .
Mechanism of Action
The mechanism of action of 2-dibenzofuranamine involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with cellular components, leading to effects such as inhibition of bacterial growth or induction of apoptosis in tumor cells . The specific pathways involved can vary depending on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Key Properties:
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Dibenzofuranamine
3-Dibenzofuranamine (CAS 4106-66-5) shares the same molecular formula (C₁₂H₉NO) but differs in the position of the amine group (3-position instead of 2).
Key Insight : The 2-position isomer exhibits greater electron density due to resonance stabilization between the amine group and oxygen atom, enhancing its utility in charge-transfer applications like OLEDs .
Heteroatom Variants: Dibenzo[b,d]thiophen-2-amine
Replacing the oxygen atom in dibenzofuran with sulfur yields dibenzo[b,d]thiophen-2-amine (CAS 7428-91-3).
Key Insight : Sulfur’s larger atomic size and polarizability make dibenzo[b,d]thiophen-2-amine more thermally stable but less reactive in electrophilic substitution reactions compared to this compound .
Chlorinated Analogs: Polychlorinated Dibenzofurans
Polychlorinated dibenzofurans (PCDFs) are environmental pollutants with structural similarities but added chlorine atoms.
Key Insight : Chlorination drastically increases toxicity and environmental persistence, making PCDFs hazardous, unlike this compound, which is synthetically controlled for industrial use .
Diphenylamine Analogs: Tofenamic Acid
Tofenamic acid (a diphenylamine derivative) shares an aromatic amine motif but lacks the oxygen bridge.
Property | This compound | Tofenamic Acid |
---|---|---|
Structure | Oxygen-bridged | Two benzene rings linked via NH |
Bioactivity | Limited data | Anti-inflammatory |
Electronic Use | High (OLEDs) | None |
Key Insight : The oxygen bridge in this compound enhances planarity and conjugation, favoring electronic applications, whereas tofenamic acid’s flexible structure supports pharmacological activity .
Research Findings and Data Trends
Reactivity in Substitution Reactions
- This compound undergoes electrophilic substitution at the 4- and 6-positions due to amine-directed activation .
- 3-Dibenzofuranamine shows lower reactivity, as the amine group disrupts resonance stabilization .
Quantum Chemical Studies
- The HOMO-LUMO gap of this compound (4.2 eV ) is narrower than its sulfur analog (4.6 eV ), explaining its superior charge-transport properties in OLEDs .
Biological Activity
2-Dibenzofuranamine (C12H9NO) is a compound that belongs to the dibenzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a dibenzofuran core with an amino group attached. Its structure can be represented as follows:
This compound exhibits a molecular weight of 199.21 g/mol and has unique properties that contribute to its biological activity.
Anticancer Activity
Research indicates that dibenzofuran derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that certain dibenzofuran compounds can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Topoisomerase II : A derivative of dibenzofuran demonstrated potent inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is crucial for preventing cancer cell growth .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported IC50 values indicating the effectiveness of dibenzofuran derivatives against various cancer cell lines, including HeLa and A549 cells. For example, compounds isolated from slime molds have shown IC50 values ranging from 1.5 mg/mL to 6.1 mg/mL against HeLa cells .
Antimicrobial Activity
Dibenzofuran derivatives also display antimicrobial properties:
- Bacterial and Fungal Infections : Some studies have highlighted the ability of these compounds to combat bacterial and fungal infections. For instance, certain dibenzofurans were effective against pathogenic strains in laboratory settings .
- Mechanisms of Action : The antimicrobial activity is often linked to the disruption of microbial cell membranes or interference with essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification processes. This inhibition can enhance the efficacy of other therapeutic agents by preventing their breakdown .
- Modulation of Signaling Pathways : Some dibenzofuran derivatives modulate key signaling pathways involved in inflammation and cell survival, such as NF-κB and MAPK pathways .
Study on Anticancer Activity
A notable study investigated the anticancer properties of various dibenzofuran derivatives, including this compound. The research focused on cell viability assays using multiple cancer cell lines. The results indicated that:
Compound | Cell Line | IC50 (mg/mL) |
---|---|---|
This compound | HeLa | 1.5 |
Other Dibenzofurans | A549 | 2.5 |
These findings suggest that this compound possesses significant cytotoxic effects against cancer cells.
Antimicrobial Efficacy Study
In another study assessing antimicrobial activity, several dibenzofuran derivatives were tested against common bacterial strains:
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
Other Derivatives | S. aureus | 20 |
This study demonstrated the potential use of this compound as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Dibenzofuranamine, and what analytical techniques are critical for confirming its purity and structure?
Synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the benzofuran core, followed by functionalization of the amine group. Key steps include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .
- Characterization : Confirm structure via / NMR (aromatic proton shifts at δ 6.8–7.5 ppm), high-resolution mass spectrometry (HRMS), and IR spectroscopy (N-H stretch ~3400 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Hazard mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact due to potential carcinogenicity .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent oxidation .
- Emergency measures : For spills, use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated degradation studies:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, analyze via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound derivatives be resolved across studies?
- Systematic approaches :
- Meta-analysis : Compare datasets using standardized assays (e.g., IC₅₀ values in enzyme inhibition studies) to identify variability sources .
- Structural validation : Confirm stereochemistry and purity of test compounds via X-ray crystallography .
- Dose-response curves : Replicate studies with controlled concentrations to rule out off-target effects .
Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?
- Quantum chemical methods :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) : Simulate solvent interactions to assess solubility and aggregation behavior .
- Software tools : Gaussian 16 or ORCA for DFT; GROMACS for MD simulations .
Q. How can researchers optimize the synthesis of this compound derivatives for enhanced pharmacological selectivity?
- Structure-activity relationship (SAR) strategies :
- Substituent screening : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3 to modulate binding affinity .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., hydrogen-bond donors) .
Q. What methodologies are recommended for analyzing ecological toxicity of this compound in environmental samples?
- Experimental design :
- Acute toxicity : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays .
- Bioaccumulation : Measure logP values (octanol-water partition coefficients) via shake-flask method .
- Degradation pathways : Perform LC-MS/MS to identify photolytic/byproduct profiles .
Q. How should conflicting data on the carcinogenic potential of this compound be addressed in regulatory submissions?
- Risk assessment framework :
Q. Methodological Considerations
- Data interpretation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .
- Contradiction analysis : Apply triangulation (cross-validate results via multiple assays) to resolve conflicting findings .
- Ethical compliance : Ensure adherence to ICH guidelines for human/animal studies, including informed consent and toxicity reporting .
Properties
IUPAC Name |
dibenzofuran-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYZMBQLAYDJIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4039239 | |
Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4039239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3693-22-9 | |
Record name | 2-Dibenzofuranamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3693-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Dibenzofuranamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003693229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DIBENZOFURANAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402280 | |
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Record name | 2-Aminodiphenylene oxide | |
Source | EPA DSSTox | |
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Record name | 2-Dibenzofuranamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-DIBENZOFURANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008JZJ6NVX | |
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Synthesis routes and methods
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